1-(prop-2-enoyl)-hexahydro-1H-4lambda6-pyrrolo[1,2-b][1,2,4]thiadiazine-4,4-dione
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Overview
Description
1-(prop-2-enoyl)-hexahydro-1H-4lambda6-pyrrolo[1,2-b][1,2,4]thiadiazine-4,4-dione is a complex organic compound with a unique structure that includes a pyrrolo[1,2-b][1,2,4]thiadiazine ring system
Preparation Methods
The synthesis of 1-(prop-2-enoyl)-hexahydro-1H-4lambda6-pyrrolo[1,2-b][1,2,4]thiadiazine-4,4-dione involves multiple steps, typically starting with the preparation of the pyrrolo[1,2-b][1,2,4]thiadiazine core. This can be achieved through cyclization reactions involving appropriate precursors under specific conditions. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-(prop-2-enoyl)-hexahydro-1H-4lambda6-pyrrolo[1,2-b][1,2,4]thiadiazine-4,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(prop-2-enoyl)-hexahydro-1H-4lambda6-pyrrolo[1,2-b][1,2,4]thiadiazine-4,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-(prop-2-enoyl)-hexahydro-1H-4lambda6-pyrrolo[1,2-b][1,2,4]thiadiazine-4,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(prop-2-enoyl)-hexahydro-1H-4lambda6-pyrrolo[1,2-b][1,2,4]thiadiazine-4,4-dione can be compared with other similar compounds, such as:
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar thiadiazine ring system but differs in its substituents and overall structure.
Imidazole-containing compounds:
Properties
IUPAC Name |
1-(4,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-b][1,2,4]thiadiazin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c1-2-9(12)10-6-7-15(13,14)11-5-3-4-8(10)11/h2,8H,1,3-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCUNBFEFFIQQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCS(=O)(=O)N2C1CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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